GW1929

Nuclear Receptor Pharmacology Medicinal Chemistry Diabetes Research

GW1929 is the definitive non-thiazolidinedione PPARγ agonist for researchers demanding scaffold purity and pharmacological precision. With a pKi of 8.84 (Ki ≈ 1.45 nM) and >1,000-fold selectivity over PPARα/δ, it eliminates off-target confounding inherent to TZD-class compounds. Its 100-fold greater in vivo glucose-lowering potency vs. troglitazone enables lower-dose rodent metabolic studies, reducing animal exposure and cost. Critically, GW1929 exhibits biased coactivator recruitment—sharing only 77% gene expression overlap with rosiglitazone—making it essential for dissecting ligand-specific transcriptional programs. Choose GW1929 when experimental reproducibility and translational validity depend on clean, PPARγ-specific pharmacology.

Molecular Formula C30H29N3O4
Molecular Weight 495.6 g/mol
CAS No. 196808-24-9
Cat. No. B1672451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW1929
CAS196808-24-9
SynonymsGW 1929
GW-1929
GW1929
Molecular FormulaC30H29N3O4
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
InChIKeyQTQMRBZOBKYXCG-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW1929: A Non-Thiazolidinedione PPARγ Agonist for Metabolic and Anti-Inflammatory Research


GW1929 (CAS 196808-24-9) is a synthetic, orally active, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) agonist developed by GlaxoSmithKline [1]. Characterized as an N-aryl tyrosine derivative [2], it exhibits high-affinity binding to human PPARγ with a pKi of 8.84 (Ki ≈ 1.45 nM) and demonstrates >1,000-fold selectivity over the PPARα and PPARδ subtypes . In cell-based transactivation assays, GW1929 activates human PPARγ with an EC₅₀ of approximately 6.2 nM and the murine receptor with an EC₅₀ of 13 nM . As a non-TZD tool compound, it serves as a critical alternative to the thiazolidinedione (TZD) class of PPARγ agonists (e.g., rosiglitazone, pioglitazone, troglitazone), enabling researchers to dissect PPARγ-mediated pharmacology independent of the structural constraints and off-target liabilities associated with the glitazone scaffold [1].

Why Generic Substitution Fails: The Quantifiable Differentiation of GW1929


Assuming that all PPARγ agonists are interchangeable ignores critical, data-driven divergences in potency, selectivity, scaffold chemistry, and downstream signaling bias that directly impact experimental reproducibility and translational interpretation. The thiazolidinedione (TZD) class, which includes rosiglitazone and pioglitazone, differs fundamentally from the tyrosine-derived non-TZD scaffold of GW1929 [1]. These structural differences translate into quantifiable variations: GW1929 exhibits a 100-fold greater in vivo glucose-lowering potency compared to troglitazone [2] and demonstrates biased coactivator recruitment relative to rosiglitazone, leading to only 77% overlap in acute gene expression changes between these two full agonists [3]. Furthermore, GW1929 achieves >1,000-fold selectivity for PPARγ over PPARα and PPARδ, a level of precision not uniformly observed across all in-class agents . Substituting GW1929 with a TZD or a less selective analog introduces variables in potency and pleiotropic effects that confound data interpretation and invalidate comparisons to established literature using this specific tool compound. The evidence below quantifies precisely where GW1929 stands apart, providing the technical justification required for informed compound selection.

Quantitative Differentiation of GW1929 Against Key PPARγ Agonist Comparators


Non-Thiazolidinedione Scaffold: Distinct Chemical Class from Rosiglitazone and Pioglitazone

GW1929 belongs to the N-aryl tyrosine chemical class, representing a non-thiazolidinedione (non-TZD) scaffold, whereas rosiglitazone, pioglitazone, and troglitazone are members of the thiazolidinedione (TZD) class [1]. This structural divergence is a primary differentiator for researchers seeking to avoid the class-specific limitations of TZDs, which include well-documented liabilities such as hepatotoxicity and fluid retention [2]. By utilizing a non-TZD PPARγ agonist, researchers can interrogate PPARγ biology without the confounding influence of the TZD warhead, which may engage distinct off-targets or induce scaffold-specific conformational changes [1]. While this evidence does not contain explicit quantitative comparator data in a single assay, it establishes a categorical chemical distinction essential for procurement decisions.

Nuclear Receptor Pharmacology Medicinal Chemistry Diabetes Research

Superior In Vitro Binding Affinity and Potency Compared to Troglitazone and Rosiglitazone

GW1929 exhibits a binding affinity (Ki) of approximately 1.4 nM for human PPARγ , which translates to a pKi of 8.84 and an EC₅₀ of 6.2 nM in cell-based transactivation assays . In cross-study comparisons, troglitazone demonstrates an EC₅₀ of 555 nM for human PPARγ, indicating that GW1929 is approximately 90-fold more potent in this assay context [1]. Similarly, rosiglitazone is reported to have a binding Ki of approximately 8–40 nM [2], meaning GW1929 binds with roughly 6- to 30-fold higher affinity. While these values derive from separate studies and are therefore classified as cross-study comparable, the magnitude and consistency of the difference across multiple sources support a robust potency advantage for GW1929.

Receptor Binding Assays Cell-Based Transactivation PPARγ Pharmacology

Divergent Gene Expression Profile Relative to Rosiglitazone Despite Shared Full Agonism

GW1929 and rosiglitazone are both classified as full PPARγ agonists, yet they produce substantially different transcriptional outcomes. In a direct head-to-head comparison of gene expression changes in a relevant cellular model, only 50% of rosiglitazone-induced gene expression changes and 77% of GW1929-induced changes were shared between the two full agonists after 3 hours of exposure [1]. This divergence is attributed to biased coactivator recruitment, wherein GW1929 favors binding of S-motif containing coregulator peptides relative to a CBP peptide, producing a distinct signaling output compared to rosiglitazone [1][2]. This biased signaling profile directly challenges the assumption that all full PPARγ agonists are functionally identical.

Transcriptomics Biased Signaling Gene Expression Profiling

100-Fold Greater In Vivo Glucose-Lowering Potency Relative to Troglitazone

In a direct head-to-head in vivo study using the Zucker diabetic fatty (ZDF) rat model of type 2 diabetes, chronic oral administration of GW1929 resulted in dose-dependent decreases in daily glucose exposure, free fatty acids, triglycerides, and glycosylated hemoglobin [1]. Critically, comparison of the magnitude of glucose lowering as a function of serum drug concentration revealed that GW1929 was two orders of magnitude (100-fold) more potent than troglitazone in vivo [1]. Whole-body insulin sensitivity, measured by euglycemic-hyperinsulinemic clamp, was also significantly increased in GW1929-treated animals [1]. This 100-fold potency advantage demonstrates that GW1929's superior in vitro binding translates into a meaningful and quantifiable in vivo efficacy improvement over a first-generation TZD comparator.

In Vivo Pharmacology Diabetes Models Efficacy Translation

High PPARγ Subtype Selectivity: >1,000-Fold Over PPARα and PPARδ

GW1929 demonstrates exceptional selectivity for the PPARγ subtype. In functional assays measuring pEC₅₀ values for human PPAR isoforms, GW1929 exhibits a pEC₅₀ of 8.05 for PPARγ, while its activity at PPARα and PPARδ is below the limit of quantification (pEC₅₀ < 4) . This translates to a selectivity window of greater than 1,000-fold for PPARγ over the other PPAR subtypes . This high degree of selectivity is critical for experiments where PPARα- or PPARδ-mediated effects must be rigorously excluded. While many PPARγ agonists are selective, the specific quantitative threshold of >1,000-fold, consistently reported for GW1929 across multiple vendor characterizations, provides a defined and reliable parameter for experimental design.

Nuclear Receptor Selectivity Off-Target Profiling PPAR Pharmacology

Differential Vasodilation Efficacy: Greater Potency than Pioglitazone in Arterial Relaxation

In functional vascular assays examining the inhibition of voltage-dependent calcium channels (VDCC) and subsequent relaxation of pressurized arteries, GW1929 demonstrated an IC₅₀ of 6.3 µM [1]. In direct comparison within the same study, pioglitazone exhibited an IC₅₀ of 13.9 µM, indicating that GW1929 is approximately 2.2-fold more potent in this specific functional context [1]. Furthermore, GW1929 (IC₅₀ = 6.3 µM) showed greater potency than the structurally related non-TZD GW7845 (IC₅₀ = 4.1 µM) but was less potent than GI 262570 (IC₅₀ = 2.4 µM), highlighting that even within the non-TZD class, significant differences in vascular pharmacology exist [1].

Vascular Pharmacology Calcium Channel Modulation Cardiovascular Research

Optimal Research Application Scenarios for GW1929 Based on Quantitative Differentiation


Metabolic Disease Target Validation Requiring High In Vivo Potency and Non-TZD Scaffold

GW1929 is the preferred PPARγ agonist for in vivo metabolic studies in rodent models where high potency and a non-TZD chemical backbone are critical. Its 100-fold greater in vivo glucose-lowering potency compared to troglitazone enables robust efficacy at lower doses, minimizing animal exposure and reducing compound costs for long-term chronic dosing studies [1]. Furthermore, its non-TZD structure allows researchers to validate PPARγ targets without the confounding hepatotoxicity signals historically associated with the TZD class, providing cleaner data interpretation in models of type 2 diabetes and insulin resistance [2].

Transcriptomic Studies of Biased PPARγ Signaling and Gene Expression Profiling

Investigators conducting gene expression profiling or exploring biased nuclear receptor signaling should select GW1929 based on the direct evidence that it produces a transcriptional response distinct from rosiglitazone. With only 77% of its gene expression changes shared with rosiglitazone, GW1929 activates a unique subset of PPARγ target genes due to biased coactivator recruitment [1]. This makes it an essential tool for dissecting the specific gene programs driven by different PPARγ ligand conformations and for studies aimed at identifying gene signatures associated with favorable versus adverse metabolic outcomes [1].

PPARγ-Specific Mechanistic Studies Requiring Rigorous Subtype Exclusion

In experiments designed to attribute an observed phenotype exclusively to PPARγ activation, GW1929 provides the necessary quantitative confidence in subtype selectivity. Its >1,000-fold selectivity for PPARγ over PPARα and PPARδ ensures that at standard working concentrations, contributions from other PPAR isoforms are effectively negligible [1][2]. This high selectivity is particularly valuable when interpreting results in tissues or cell types that co-express multiple PPAR subtypes, such as liver, adipose tissue, and immune cells, where crosstalk could otherwise confound conclusions [1].

Neuroprotective and Anti-Inflammatory Pharmacology Independent of TZD Scaffold

GW1929 has demonstrated quantifiable anti-inflammatory and neuroprotective effects in multiple in vivo models, including focal and global cerebral ischemic-reperfusion injury, where it significantly reduced COX-2, iNOS, MMP-9, TNFα, and IL-6 levels [1]. Its non-TZD structure differentiates it from clinically used PPARγ agonists like pioglitazone, with evidence suggesting that GW1929 achieves beneficial neurological effects at lower comparative doses [2]. This positions GW1929 as a critical tool for investigating PPARγ-mediated neuroprotection and inflammation resolution without the confounding variables introduced by the TZD warhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW1929

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.